(4-benzylpiperidin-1-yl)[3-(propan-2-yloxy)phenyl]methanone
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Overview
Description
(4-Benzylpiperidin-1-yl)[3-(propan-2-yloxy)phenyl]methanone is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring substituted with a benzyl group and a phenylmethanone moiety linked to a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperidin-1-yl)[3-(propan-2-yloxy)phenyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Phenylmethanone Moiety: The phenylmethanone moiety can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.
Linking the Propan-2-yloxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)[3-(propan-2-yloxy)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
(4-Benzylpiperidin-1-yl)[3-(propan-2-yloxy)phenyl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-benzylpiperidin-1-yl)[3-(propan-2-yloxy)phenyl]methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and effect on cellular processes are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperidin-1-yl)[3-(propan-2-yloxy)phenyl]methanone: shares structural similarities with other piperidine derivatives and benzylated compounds.
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Imidazole-containing compounds: Known for their broad range of chemical and biological properties.
Uniqueness
- The unique combination of the piperidine ring, benzyl group, and phenylmethanone moiety linked to a propan-2-yloxy group distinguishes this compound from other similar compounds. This unique structure contributes to its specific chemical reactivity and potential applications in various fields.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-17(2)25-21-10-6-9-20(16-21)22(24)23-13-11-19(12-14-23)15-18-7-4-3-5-8-18/h3-10,16-17,19H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRDINHNIPTPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387342 |
Source
|
Record name | ST50926861 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6131-41-5 |
Source
|
Record name | ST50926861 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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